molecular formula C9H10BrNO2 B2398490 6-Bromo-3-cyclopropoxy-2-methoxypyridine CAS No. 1243344-95-7

6-Bromo-3-cyclopropoxy-2-methoxypyridine

Cat. No.: B2398490
CAS No.: 1243344-95-7
M. Wt: 244.088
InChI Key: AREJGASQYIGXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-cyclopropoxy-2-methoxypyridine is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 3rd position, and a methoxy group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopropoxy-2-methoxypyridine typically involves the bromination of 3-cyclopropoxy-2-methoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the major products.

    Reduction: Hydrogenated pyridine derivatives are formed.

Scientific Research Applications

6-Bromo-3-cyclopropoxy-2-methoxypyridine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxypyridine: Similar in structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-2-methoxypyridine: Similar but without the bromine atom.

    6-Bromo-2-methoxypyridine: Lacks the cyclopropoxy group.

Uniqueness

6-Bromo-3-cyclopropoxy-2-methoxypyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and methoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-bromo-3-cyclopropyloxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-12-9-7(13-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJGASQYIGXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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